2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a sulfonyl group, a dihydropyrimidinone core, and a dimethoxyphenylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Dihydropyrimidinone Core: This step often involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed under acidic conditions to form the dihydropyrimidinone ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the dihydropyrimidinone intermediate reacts with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethoxyphenylacetamide Moiety: This step involves the reaction of the sulfonylated dihydropyrimidinone with 2,5-dimethoxyphenylacetic acid or its derivatives under amide coupling conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and scaling up the use of automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are common.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies. Its structural features suggest it could interact with biological macromolecules in specific ways.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its structural similarity to known bioactive molecules suggests it might have potential as a therapeutic agent, possibly in the treatment of diseases where sulfonyl or dihydropyrimidinone derivatives have shown efficacy.
Industry
In industrial applications, the compound might be used in the development of new materials or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide exerts its effects would depend on its specific application. Generally, it could act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating Receptors: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
Interfering with Protein-Protein Interactions: Disrupting interactions between proteins that are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
- **2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide stands out due to the presence of the 2,5-dimethoxyphenyl group, which may confer unique electronic and steric properties. These properties could influence its reactivity and interactions with biological targets, potentially leading to distinct pharmacological profiles.
Properties
Molecular Formula |
C24H27N3O6S2 |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H27N3O6S2/c1-24(2,3)15-6-9-17(10-7-15)35(30,31)20-13-25-23(27-22(20)29)34-14-21(28)26-18-12-16(32-4)8-11-19(18)33-5/h6-13H,14H2,1-5H3,(H,26,28)(H,25,27,29) |
InChI Key |
KNKFQOPAOROUME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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